molecular formula C11H14OSe B14561492 3-Pentanone, 2-(phenylseleno)- CAS No. 62242-07-3

3-Pentanone, 2-(phenylseleno)-

Cat. No.: B14561492
CAS No.: 62242-07-3
M. Wt: 241.20 g/mol
InChI Key: QVARNPUAZRXRMP-UHFFFAOYSA-N
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Description

3-Pentanone, 2-(phenylseleno)-: is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenylseleno group attached to the second carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentanone, 2-(phenylseleno)- can be achieved through several methods. One common approach involves the reaction of 3-pentanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions and yields the desired product with good selectivity.

Industrial Production Methods: Industrial production of 3-Pentanone, 2-(phenylseleno)- may involve the use of more scalable and efficient processes. One such method includes the catalytic addition of phenylselenyl chloride to 3-pentanone in a continuous flow reactor. This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Pentanone, 2-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form the corresponding selenoxide.

    Reduction: The compound can be reduced to form 3-pentanone and phenylselenol.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

    Oxidation: 3-Pentanone, 2-(phenylseleno)-oxide.

    Reduction: 3-Pentanone and phenylselenol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Pentanone, 2-(phenylseleno)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pentanone, 2-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the redox state of the target molecules. This can lead to changes in the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

    3-Pentanone: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.

    2-Pentanone: Similar structure but with the carbonyl group at a different position.

    Phenylselenol: Contains the phenylseleno group but lacks the ketone functionality.

Uniqueness: 3-Pentanone, 2-(phenylseleno)- is unique due to the presence of both the ketone and phenylseleno functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.

Properties

CAS No.

62242-07-3

Molecular Formula

C11H14OSe

Molecular Weight

241.20 g/mol

IUPAC Name

2-phenylselanylpentan-3-one

InChI

InChI=1S/C11H14OSe/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

QVARNPUAZRXRMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)[Se]C1=CC=CC=C1

Origin of Product

United States

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